5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a hydroxymethyl group, a dimethylated nitrogen, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide are the Alpha-amylase 2B , Alpha-amylase 1 , and Pancreatic alpha-amylase . These enzymes play a crucial role in the digestion of starches in the human body, breaking down complex carbohydrates into simple sugars that can be absorbed and used for energy.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, potentially inhibiting their function
Pharmacokinetics
Based on the information available, it appears that the compound is rapidly and extensively hydrolyzed . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on bioavailability, are areas for future research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, pH and temperature could affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds in the environment could potentially influence its action.
Safety and Hazards
Future Directions
HMF has been included among the top 10 most valuable bio-based products from the biorefinery of carbohydrates by the US Department of Energy in 2010 . It serves as a platform for the production of an array of fuel and chemical products such as dimethylfuran (DMF), 2,5-furandicarboxylic acid (FDCA), levulinic acid, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed for substitution reactions.
Major Products Formed
Oxidation: 5-(carboxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide.
Reduction: Various reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)furfural: A related compound with a furan ring instead of an oxazole ring.
5-(chloromethyl)furfural: A halogenated derivative of 5-(hydroxymethyl)furfural.
5-(ethoxymethyl)furfural: An ether derivative of 5-(hydroxymethyl)furfural.
Uniqueness
5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring structure, which imparts different chemical and biological properties compared to its furan-based analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9(2)7(11)6-3-5(4-10)12-8-6/h3,10H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSDUXDGKPFBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NOC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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